Superior Potency for PDHK1 Inhibition Relative to Other ATP-Competitive Inhibitors in the Same Radiometric Assay
In a radiometric biochemical kinase assay, 1-(2-bromopyridin-3-yl)piperidin-2-one inhibited pyruvate dehydrogenase kinase 1 (PDHK1) with an IC50 of 24 nM [1]. This potency is superior to two other ATP-competitive PDHK1 inhibitors tested under identical assay conditions: BDBM50526758 (IC50 = 69 nM) and BDBM50526771 (IC50 = 57 nM) [2]. The 2.4- to 2.9-fold improvement in potency provides a clear advantage for researchers prioritizing PDHK1 inhibition.
| Evidence Dimension | PDHK1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 24 nM |
| Comparator Or Baseline | BDBM50526758: 69 nM; BDBM50526771: 57 nM |
| Quantified Difference | Target compound is 2.4–2.9x more potent |
| Conditions | Radiometric biochemical kinase assay, PDHK1 (unknown origin) |
Why This Matters
This quantitative potency advantage supports the selection of this specific bromopyridine isomer when PDHK1 inhibition is the primary biological endpoint.
- [1] BindingDB. (n.d.). BDBM50526759 (CHEMBL4452536): IC50 data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50526759 View Source
- [2] BindingDB. (n.d.). BDBM50526758 (CHEMBL4570690) and BDBM50526771 (CHEMBL4513465): IC50 data. Retrieved from https://www.bindingdb.org View Source
